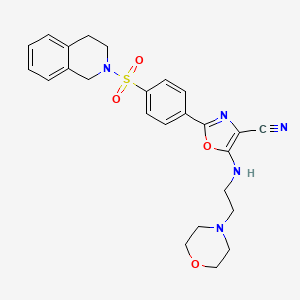![molecular formula C21H17N5O3S B2836520 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-69-1](/img/structure/B2836520.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a complex organic molecule. It contains a benzodioxole moiety, a phenyl group, a triazolopyridazine ring, and an acetamide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and heterocycles. The benzodioxole and triazolopyridazine rings are likely to contribute to the compound’s rigidity and may influence its interactions with other molecules .Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the acetamide group suggests potential for hydrolysis reactions. The aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its degree of solubility, melting point, boiling point, and stability under various conditions would need to be determined experimentally .Scientific Research Applications
Synthesis and Insecticidal Assessment
A study conducted by Fadda et al. (2017) focused on the synthesis of various heterocycles incorporating a thiadiazole moiety, aiming to assess their insecticidal potential against the cotton leafworm, Spodoptera littoralis. Although the specific chemical compound was not directly mentioned, the research contributes to the broader understanding of heterocyclic compounds' applications in developing insecticidal agents. The synthesized compounds exhibited significant insecticidal activities, highlighting the potential for further exploration in this area (Fadda et al., 2017).
Antimicrobial and Antitumor Activities
Research by Ahmad et al. (2012) explored the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. This study provides a template for future development and modification to design more potent biologically active compounds. The synthesized compounds were evaluated for their antioxidant activities, suggesting potential for biomedical applications, particularly in developing novel antimicrobial and antitumor agents (Ahmad et al., 2012).
Anti-inflammatory and Antioxidant Properties
A novel study by Tariq et al. (2018) introduced N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives, investigated for their in vitro anti-inflammatory activity and p38α MAP kinase inhibition. Compound 5b, among others, demonstrated significant edema inhibition and improved gastrointestinal safety profile, indicating promising applications in anti-inflammatory treatments (Tariq et al., 2018).
Anthelmintic and Molecular Docking Studies
Research on novel dichloro substituted benzoxazole-triazolo-thione derivatives by Satyendra et al. (2011) showcased their in vitro antioxidant and anthelmintic activities. Molecular docking studies were conducted to evaluate their binding to β-Tubulin, suggesting that these compounds could serve as potent inhibitors and have therapeutic applications in treating parasitic infections (Satyendra et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S/c27-19(22-11-14-6-7-16-17(10-14)29-13-28-16)12-30-20-9-8-18-23-24-21(26(18)25-20)15-4-2-1-3-5-15/h1-10H,11-13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEODGURVXMQJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2836444.png)
![(E)-4-(Dimethylamino)-N-[2-(3-hydroxyphenyl)-1-phenylethyl]but-2-enamide](/img/structure/B2836445.png)
![N-(3-chloro-4-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2836447.png)

![Sodium 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2836452.png)
![3-(3,4-diethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2836454.png)




